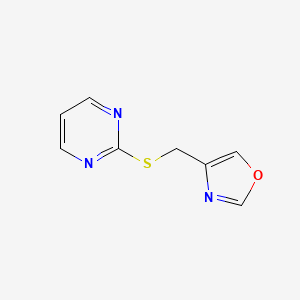

4-((Pyrimidin-2-ylthio)methyl)oxazole

Description

Properties

IUPAC Name |

4-(pyrimidin-2-ylsulfanylmethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-2-9-8(10-3-1)13-5-7-4-12-6-11-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFDWJNORJSNHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=COC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Pyrimidin-2-ylthio)methyl)oxazole typically involves the reaction of pyrimidine derivatives with oxazole derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with a thiomethyl oxazole derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-((Pyrimidin-2-ylthio)methyl)oxazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: NaH, K2CO3, DMF, DMSO

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiomethyl derivatives

Substitution: Various substituted oxazole derivatives

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxazole derivatives, including 4-((Pyrimidin-2-ylthio)methyl)oxazole, as promising anticancer agents.

Cytotoxic Activity

A notable study synthesized novel oxazolo[5,4-d]pyrimidine derivatives and evaluated their cytotoxic effects against several human cancer cell lines. Among these derivatives, some demonstrated significant cytotoxicity with a 50% cytotoxic concentration (CC50) comparable to established chemotherapeutics like cisplatin and fluorouracil. For instance, one derivative exhibited a CC50 of 58.4 µM against the HT29 colon cancer cell line, indicating its potential as an effective treatment for colorectal cancer .

Antimicrobial Applications

The compound also shows promise in antimicrobial research. Studies on related thiazole derivatives have indicated broad-spectrum activity against various pathogens.

In Vitro Efficacy

Research has demonstrated that derivatives containing a thioxopyrimidine moiety exhibit significant antimicrobial activity. For example, certain thiazole compounds were effective against Mycobacterium tuberculosis, showcasing minimum inhibitory concentrations (MICs) ranging from 3 to 8 µM . This suggests that similar compounds like this compound could be explored for their antimicrobial properties.

Cardiovascular Research

This compound has also been investigated for its role as a functional antagonist in cardiovascular systems.

Apelin/APJ Receptor Modulation

A compound derived from the pyrimidinylthio structure was identified as a potent antagonist of the apelin receptor (APJ). This receptor is crucial for cardiovascular homeostasis and is implicated in various cardiovascular diseases. The compound demonstrated over 37-fold selectivity against the angiotensin II type 1 receptor, indicating its potential therapeutic application in managing cardiovascular conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of compounds like this compound. Research has shown that modifications to the thioxopyrimidine structure can significantly influence biological activity. For instance, substituents at specific positions can enhance or diminish potency against targeted enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .

Mechanism of Action

The mechanism of action of 4-((Pyrimidin-2-ylthio)methyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle Influence :

- Oxazole vs. Benzimidazole : The benzimidazole derivative in exhibits potent COX-2 inhibition, likely due to its planar aromatic system enhancing enzyme binding. In contrast, oxazole-based compounds (e.g., Delamanid) often target bacterial cell walls, suggesting heterocycle size and electronics dictate target specificity .

- Pyrimidine-Thioether vs. Oxadiazole : The pyrimidin-2-ylthio group in 4-((Pyrimidin-2-ylthio)methyl)oxazole may confer redox stability compared to oxadiazole-containing analogues, which are prone to metabolic degradation .

Pharmacological Mechanisms :

- Delamanid’s imidazo-oxazole core acts as a prodrug, requiring nitroreduction for activation . In contrast, the pyrimidin-2-ylthio methyl group in this compound could enable direct target engagement without prodrug conversion.

- Kinase inhibitors with oxazole substituents () show altered selectivity profiles compared to pyrimidine analogues, emphasizing the role of heterocycle polarity in kinase active-site interactions .

Synthetic Accessibility: 4-Tosyloxazole derivatives () are synthesized via TosMIC-based reactions, but yields are moderate (50–55%).

Biological Activity

The compound 4-((Pyrimidin-2-ylthio)methyl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with oxazole precursors. The process often includes several steps such as nucleophilic substitution and cyclization, leading to the formation of the desired compound. The specific methods can vary, but they generally follow established protocols for synthesizing heterocyclic compounds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

- Anticancer Activity : Various studies have demonstrated that derivatives containing oxazole and pyrimidine moieties can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results against human colorectal cancer cell lines (HCT 116) and others, indicating that these compounds may serve as leads for new anticancer agents .

- Antimicrobial Activity : The antimicrobial potential of compounds featuring pyrimidine and oxazole rings has been highlighted in several studies. For example, certain derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Anticancer Activity

A study investigating the anticancer properties of various heterocyclic compounds found that those containing the oxazole ring exhibited significant cytotoxicity against several cancer cell lines. Specifically, compounds similar to this compound were tested against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | A549 | 15.2 |

| 4b | HeLa | 12.5 |

| 4c | MDA-MB-231 | 10.8 |

Antimicrobial Activity

Another significant area of research focuses on the antimicrobial properties of related compounds. A study reported that certain derivatives showed notable activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values showcasing their effectiveness .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4d | S. aureus | 32 |

| 4e | E. coli | 64 |

| 4f | P. aeruginosa | 128 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of both the pyrimidine and oxazole rings is crucial for enhancing its interaction with biological targets, which may include enzymes or receptors involved in cancer proliferation or microbial resistance mechanisms .

Key Structural Features Influencing Activity:

- Substituents on Pyrimidine Ring : Variations in substituents can lead to enhanced potency.

- Oxazole Ring Modifications : Alterations in the oxazole structure can significantly affect the compound's ability to inhibit cellular processes.

Q & A

Basic: What synthetic strategies are effective for introducing the pyrimidin-2-ylthio substituent onto oxazole derivatives?

Answer:

The pyrimidin-2-ylthio group can be introduced via nucleophilic substitution or coupling reactions. For example:

- Thioether formation : React 2-mercaptopyrimidine with a chloromethyl-oxazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .

- Mitsunobu reaction : Use triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple pyrimidin-2-thiol with a hydroxymethyl-oxazole precursor .

- Oxazole ring modification : Start with pre-functionalized oxazoles (e.g., 4-chloromethyloxazole) and substitute with pyrimidin-2-thiol in the presence of a palladium catalyst for higher regioselectivity .

Basic: How can regioselectivity at the 4-position of oxazole be confirmed during synthesis?

Answer:

Regioselectivity is validated using:

- NMR spectroscopy : Compare - and -NMR chemical shifts of the oxazole’s 4-position substituent with literature data for analogous structures. For example, the deshielding effect of the pyrimidin-2-ylthio group can shift proton signals downfield .

- X-ray crystallography : Resolve the crystal structure to unambiguously confirm substitution at the 4-position, as demonstrated in studies of related oxazole derivatives .

Advanced: What spectroscopic and computational methods resolve structural ambiguities in sulfur-containing oxazole derivatives?

Answer:

- Microwave spectroscopy : Analyze rotational transitions to determine bond angles and barriers to methyl/internal rotation, as applied to methyl-oxazole derivatives .

- Density Functional Theory (DFT) : Optimize geometries and calculate nuclear quadrupole coupling constants to validate experimental NMR or microwave data .

- Mass spectrometry (HRMS) : Use high-resolution MS to confirm molecular formula and fragmentation patterns, particularly for sulfur-containing moieties .

Advanced: How can in vitro assays evaluate the biological activity of 4-((Pyrimidin-2-ylthio)methyl)oxazole?

Answer:

- Antimicrobial testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) and compare with pyrazole/oxazole derivatives showing activity in similar assays .

- Enzyme inhibition studies : Use fluorescence-based assays to test inhibition of aromatase or EGFR tyrosine kinase, leveraging structural similarities to active heterocyclic inhibitors .

- Cytotoxicity profiling : Assess viability in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with positive controls like Delamanid (a related imidazooxazole) .

Advanced: How do computational models predict target interactions for sulfur-linked oxazole derivatives?

Answer:

- Molecular docking : Dock the compound into active sites of target proteins (e.g., mycolic acid synthase for antitubercular activity) using AutoDock Vina, referencing Delamanid’s binding mode .

- Pharmacophore modeling : Identify critical features (e.g., sulfur atom, pyrimidine ring) for hydrogen bonding or hydrophobic interactions, as seen in studies of pyrazole-oxazole hybrids .

- ADMET prediction : Use SwissADME or ProTox-II to estimate solubility, metabolic stability, and toxicity, guided by log P and pKa values of analogous compounds .

Data Contradiction: How to address discrepancies in synthetic yields of oxazole derivatives with thioether substituents?

Answer:

- Reaction optimization : Vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures to identify high-yield conditions. For example, sodium acetate in acetic anhydride improved cyclization yields in pyrazole-oxazole hybrids .

- Byproduct analysis : Use LC-MS to detect side products (e.g., disulfides or over-oxidized species) and adjust reducing agents (e.g., NaBH₄) or inert atmospheres .

- Literature benchmarking : Compare yields with structurally similar compounds, such as Delamanid (optimized at >99% purity via recrystallization) .

Advanced: What strategies stabilize oxazole derivatives during storage and handling?

Answer:

- Light and air protection : Store under argon in amber vials, as sulfur-containing compounds are prone to oxidation and photodegradation .

- Lyophilization : For hygroscopic derivatives, lyophilize from tert-butanol/water mixtures to enhance stability .

- Solid-state characterization : Perform DSC/TGA to identify polymorphic forms with higher thermal stability, as seen in Delamanid’s formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.